5-(Isopropyl(methyl)amino)pentanenitrile
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Overview
Description
5-(Isopropyl(methyl)amino)pentanenitrile is an organic compound with the molecular formula C9H18N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a pentane chain, which is further substituted with an isopropyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl(methyl)amino)pentanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-aminopentanenitrile with isopropyl(methyl)amine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropyl(methyl)amino)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Isopropyl(methyl)amino)pentanenitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Isopropyl(methyl)amino)pentanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-isopropyl-2-(2-methylphenyl)pentanenitrile
- 5-(Benzyl(methyl)amino)pentanenitrile
- 5-((2-Hydroxyethyl)amino)-2-isopropyl-2-(2-methylphenyl)pentanenitrile
Uniqueness
5-(Isopropyl(methyl)amino)pentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropyl(methyl)amino group with a nitrile functionality makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-[methyl(propan-2-yl)amino]pentanenitrile |
InChI |
InChI=1S/C9H18N2/c1-9(2)11(3)8-6-4-5-7-10/h9H,4-6,8H2,1-3H3 |
InChI Key |
WMLWFRVQYPATJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCC#N |
Origin of Product |
United States |
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